
(3alpha,5beta,7beta)-3,7-Dihydroxy-24-norcholan-23-oic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido Metil Éster es un complejo compuesto orgánico con un interés significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos hidroxilo y un grupo funcional de éster metílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido Metil Éster típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común comienza con el precursor ácido norcolano-23-oico. Los grupos hidroxilo en las posiciones 3 y 7 se introducen a través de reacciones de hidroxilación selectivas. El grupo de éster metílico se forma luego por esterificación utilizando metanol en presencia de un catalizador ácido como el ácido sulfúrico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía. Las condiciones de reacción se controlan cuidadosamente para garantizar una calidad de producto consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido Metil Éster puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en presencia de una base o un catalizador ácido.
Principales Productos Formados
Oxidación: Formación de derivados de 3,7-dicetona o ácidos carboxílicos.
Reducción: Formación de 3,7-dihidroxi-24-norcolano-23-ol.
Sustitución: Formación de derivados 3,7-dialcoxi o 3,7-diacilo.
Aplicaciones Científicas De Investigación
(3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido Metil Éster tiene varias aplicaciones de investigación científica:
Química: Se utiliza como material de partida para la síntesis de esteroides complejos y otras moléculas bioactivas.
Biología: Se estudia por su posible papel en la modulación de las vías biológicas y su interacción con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como intermedio químico en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido Metil Éster implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los grupos hidroxilo y el grupo funcional éster juegan un papel crucial en la unión a estos objetivos, modulando su actividad. Este compuesto puede influir en varias vías bioquímicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
(3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido: Carece del grupo éster metílico pero comparte patrones de hidroxilación similares.
(3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-ol: Contiene un grupo alcohol en lugar del grupo éster.
Singularidad
(3α,5β,7β)-3,7-Dihidroxi-24-norcolano-23-oico Ácido Metil Éster es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de ambos grupos hidroxilo y éster permite diversas modificaciones químicas e interacciones con objetivos biológicos, convirtiéndolo en un compuesto valioso en investigación y aplicaciones industriales.
Propiedades
IUPAC Name |
methyl 3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVEKBGEXLMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

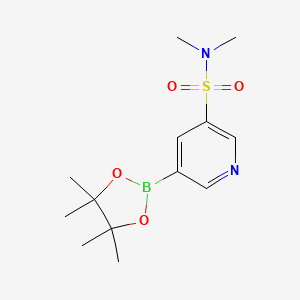
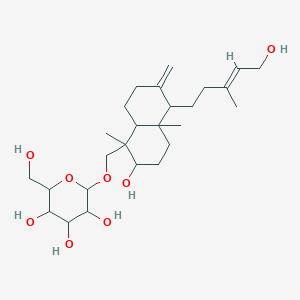
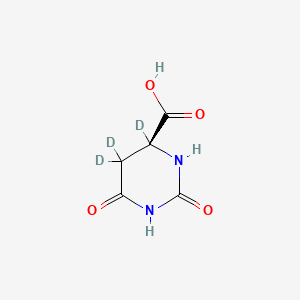
![17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)
![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
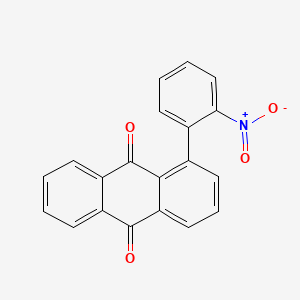
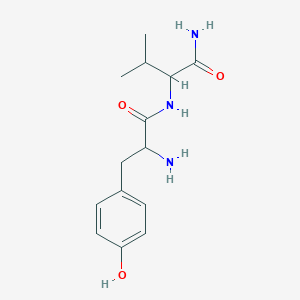
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
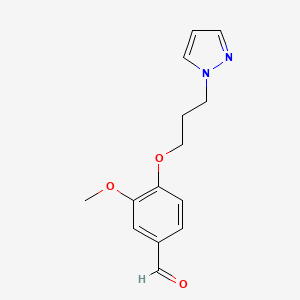
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)

